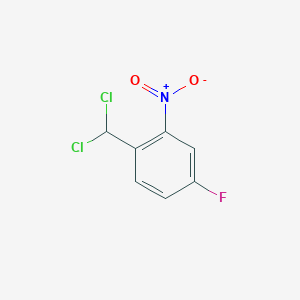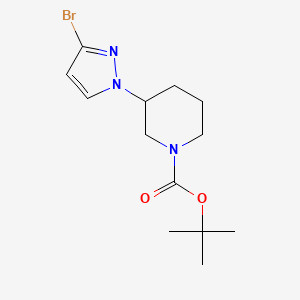
1-Boc-3-(3-bromo-1-pyrazolyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-3-(3-bromo-1-pyrazolyl)piperidine is a chemical compound that belongs to the class of piperidines, which are six-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromo-pyrazole group attached to the piperidine ring, and a Boc (tert-butoxycarbonyl) protecting group. It is a versatile intermediate used in various chemical syntheses and research applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Boc-3-(3-bromo-1-pyrazolyl)piperidine can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromo-1-pyrazole with piperidine in the presence of a suitable coupling reagent, such as carbodiimides or uronium salts. The reaction is typically carried out in an organic solvent, such as dichloromethane or dimethylformamide, under anhydrous conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. The use of green chemistry principles, such as minimizing waste and using safer solvents, is often employed to enhance the sustainability of the production process.
化学反応の分析
Types of Reactions: 1-Boc-3-(3-bromo-1-pyrazolyl)piperidine can undergo various types of chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reduction reactions can be carried out using hydrogen gas, lithium aluminum hydride, or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides, amines, or alcohols.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura or Heck reactions, are often employed.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.
科学的研究の応用
1-Boc-3-(3-bromo-1-pyrazolyl)piperidine is widely used in scientific research due to its versatility and reactivity. It finds applications in:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of biological systems and the development of bioactive compounds.
Medicine: In the design and development of new drugs and therapeutic agents.
Industry: In the production of materials and chemicals with specific properties.
作用機序
The mechanism by which 1-Boc-3-(3-bromo-1-pyrazolyl)piperidine exerts its effects depends on its specific application. In drug development, for example, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary widely based on the context in which the compound is used.
類似化合物との比較
1-Boc-4-(4-bromo-1-pyrazolyl)piperidine
1-Boc-4-[(5-bromo-1-pyrazolyl)methyl]piperidine
特性
分子式 |
C13H20BrN3O2 |
|---|---|
分子量 |
330.22 g/mol |
IUPAC名 |
tert-butyl 3-(3-bromopyrazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H20BrN3O2/c1-13(2,3)19-12(18)16-7-4-5-10(9-16)17-8-6-11(14)15-17/h6,8,10H,4-5,7,9H2,1-3H3 |
InChIキー |
VFYFTZCRJOWCPT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C=CC(=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


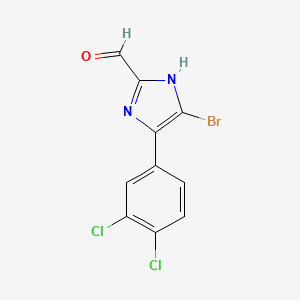
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl chloride](/img/structure/B15334945.png)
![2-Chloro-9-ethoxy-10-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B15334951.png)
![6,8-Dichloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15334960.png)
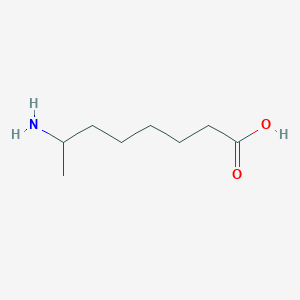
![Benzo[d][1,3]dioxol-5-ylbis(3,5-dimethylphenyl)phosphine oxide](/img/structure/B15334966.png)
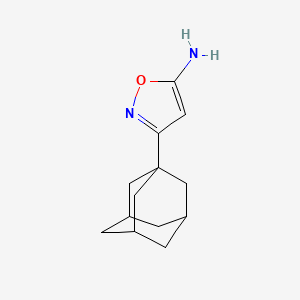

![6-Fluoro-4-iodo-1-(1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15334991.png)
![8-Bromo-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B15334997.png)
![6,8-Dibromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B15335000.png)
![(R)-N-[(1S)-1-Ferrocenylethyl-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15335003.png)

